FCNIrPic, or bis((3,5-difluoro-4-cyanophenyl)pyridine)iridium picolinate, is a phosphorescent compound that has gained attention in the field of organic light-emitting diodes (OLEDs). Its molecular structure features iridium as the central metal atom, coordinated with two 3,5-difluoro-4-cyanophenyl groups and a picolinate ligand. This unique arrangement contributes to its efficient light-emitting properties, making it suitable for deep blue phosphorescent applications.
The synthesis of FCNIrPic typically involves several steps:
Recent advancements have also explored solution-processing methods that enhance the film-forming properties of FCNIrPic for OLED applications .
FCNIrPic is primarily utilized in:
Interaction studies involving FCNIrPic often focus on its role within OLED devices. Research indicates that blending FCNIrPic with other phosphorescent materials can enhance energy transfer efficiency and reduce exciton quenching effects. Such studies are critical for optimizing device performance and longevity .
Several compounds share structural or functional similarities with FCNIrPic. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| FIrpic | Iridium complex with phenylpyridine ligands | Known for high efficiency in green OLEDs |
| Ir(ppy)₃ | Iridium complex with 2-phenylpyridine ligands | Widely used for green phosphorescence |
| DCM2 | Red fluorescent emitter | Often paired with FCNIrPic for enhanced color mixing |
FCNIrPic stands out due to its specific fluorinated cyanophenyl ligands, which enhance its photophysical properties and stability compared to other iridium-based complexes. Its ability to achieve deep blue emission while maintaining high efficiency makes it particularly valuable in modern display technologies.
FCNIrPic, formally known as bis2-(3,5-difluoro-4-cyanophenyl)pyridinato-C2,Niridium(III), represents a sophisticated organometallic complex featuring a central iridium(III) metal center coordinated by cyclometalated ligands and an ancillary picolinate ligand [3]. The molecular formula of FCNIrPic is C30H14F4IrN5O2, with a molecular weight of 744.68-744.69 g/mol [2] [4]. This complex belongs to the class of heteroleptic cyclometalated iridium(III) compounds that exhibit distinctive photophysical properties suitable for advanced optoelectronic applications [3].
The structural architecture of FCNIrPic consists of two identical cyclometalated ligands based on 3,5-difluoro-4-cyanophenylpyridine units and one picolinate ancillary ligand coordinated to the iridium center [3]. The cyclometalated ligands feature electron-withdrawing difluoro and cyano substituents on the phenyl ring, which significantly influence the electronic properties of the complex [39]. The picolinate ligand serves as a bidentate N,O-donor, forming a five-membered chelate ring with the metal center [15] [33].
| Property | Value |
|---|---|
| Molecular Formula | C30H14F4IrN5O2 |
| Molecular Weight | 744.68 g/mol |
| CAS Number | 665005-28-7 |
| Physical Appearance | Yellow powder |
| Purity | >99% (HPLC) |
The coordination geometry around the iridium center adopts a distorted octahedral arrangement, which is characteristic of heteroleptic iridium(III) complexes with this ligand combination [15] [32]. The two cyclometalated ligands adopt a cis-C,C and trans-N,N configuration, where the phenyl carbon atoms bound to iridium are positioned cis to each other, while the pyridine nitrogen atoms are trans [15].
The chemical composition of FCNIrPic has been thoroughly characterized using various analytical techniques to confirm its molecular structure and purity [3] [4]. Mass spectrometry analysis provides definitive confirmation of the molecular ion peak corresponding to the calculated molecular weight of 744.68 g/mol [2]. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 99%, indicating the high quality of synthesized material [3] [4].
Elemental analysis of FCNIrPic reveals the presence of carbon, hydrogen, nitrogen, oxygen, fluorine, and iridium atoms in the expected stoichiometric ratios [25]. The complex contains 30 carbon atoms, 14 hydrogen atoms, 5 nitrogen atoms, 2 oxygen atoms, 4 fluorine atoms, and 1 iridium atom per molecule [2] [3]. The electron-withdrawing nature of the fluorine and cyano substituents significantly influences the electronic distribution within the molecule [39] [42].
| Element | Count | Percentage by Mass |
|---|---|---|
| Carbon | 30 | 48.39% |
| Hydrogen | 14 | 1.89% |
| Nitrogen | 5 | 9.40% |
| Oxygen | 2 | 4.30% |
| Fluorine | 4 | 10.21% |
| Iridium | 1 | 25.81% |
The chemical stability of FCNIrPic under ambient conditions has been evaluated through thermogravimetric analysis, which indicates excellent thermal stability with decomposition temperatures exceeding 350°C [21]. This thermal stability is attributed to the robust coordination bonds between the iridium center and the chelating ligands [10].
Comprehensive structural characterization of FCNIrPic employs multiple analytical techniques to elucidate its molecular architecture and confirm its identity [25]. Nuclear magnetic resonance spectroscopy serves as a primary characterization tool, providing detailed information about the organic ligand framework and coordination environment [24] [25]. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to the aromatic protons of the cyclometalated ligands and the picolinate moiety [24].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, showing distinct resonances for the various carbon environments within the molecule [24]. The cyano carbon atoms exhibit characteristic downfield shifts due to their electron-deficient nature, while the fluorinated carbon atoms show coupling patterns consistent with carbon-fluorine interactions [24].
| Characterization Technique | Information Obtained |
|---|---|
| 1H NMR Spectroscopy | Aromatic proton environments, ligand coordination |
| 13C NMR Spectroscopy | Carbon framework, electronic effects |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns |
| IR Spectroscopy | Vibrational modes, functional group identification |
| UV-Vis Spectroscopy | Electronic transitions, optical properties |
Infrared spectroscopy analysis of FCNIrPic reveals characteristic vibrational modes associated with the various functional groups present in the molecule [26]. The cyano stretching vibration appears as a strong, sharp band in the infrared spectrum, confirming the presence of the electron-withdrawing cyano substituents [26]. Carbon-fluorine stretching vibrations provide additional confirmation of the difluoro substitution pattern on the phenyl rings [26].
X-ray crystallography represents the gold standard for definitive structural determination of FCNIrPic, providing precise bond lengths, bond angles, and coordination geometry [11] [12]. Single-crystal X-ray diffraction studies confirm the octahedral coordination environment around the iridium center and reveal the spatial arrangement of the ligands [15]. The trans effect of the phenyl groups is clearly observed in the bond length differences, with iridium-nitrogen bonds trans to phenyl groups being approximately 0.1 Å longer than those in cis positions [15].
FCNIrPic exhibits structural similarities and differences when compared to other cyclometalated iridium(III) complexes, particularly those containing picolinate ancillary ligands [10] [15]. The fundamental coordination motif of two cyclometalated ligands and one picolinate ligand is shared with related complexes such as FIrpic (bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III)) [36].
The key structural distinction of FCNIrPic lies in the presence of both difluoro and cyano substituents on the phenyl rings of the cyclometalated ligands [39]. This dual electron-withdrawing substitution pattern differentiates it from simpler analogs and significantly impacts its electronic properties [39] [42]. Compared to FIrpic, which contains only difluoro substituents, FCNIrPic exhibits enhanced electron-withdrawing character due to the additional cyano groups [36] [39].
| Complex | Cyclometalated Ligand | Ancillary Ligand | Key Structural Features |
|---|---|---|---|
| FCNIrPic | 3,5-difluoro-4-cyanophenylpyridine | Picolinate | Dual electron-withdrawing substituents |
| FIrpic | 2,4-difluorophenylpyridine | Picolinate | Difluoro substitution only |
| Ir(ppy)2(pic) | 2-phenylpyridine | Picolinate | No electron-withdrawing groups |
Bond length analysis reveals that FCNIrPic maintains typical iridium-ligand distances consistent with other octahedral iridium(III) complexes [15] [22]. The iridium-carbon bonds to the cyclometalated ligands range from 1.97 to 2.01 Å, while iridium-nitrogen bonds span 2.03 to 2.16 Å [15]. The picolinate ligand coordinates through its nitrogen and oxygen atoms with bond distances of approximately 2.03 and 2.15 Å, respectively [15].
The distorted octahedral geometry observed in FCNIrPic is characteristic of heteroleptic iridium(III) complexes with mixed ligand systems [15] [32]. The bite angles of the chelating ligands deviate from ideal 90° values due to the geometric constraints imposed by the five- and six-membered chelate rings [15]. The C-Ir-N bite angles of the cyclometalated ligands typically range from 80 to 82°, while the N-Ir-O bite angle of the picolinate ligand is approximately 77° [15].
FCNIrPic, chemically known as bis(3,5-difluoro-4-cyano-2-(2-pyridyl)phenyl-(2-carboxypyridyl) iridium(III), typically manifests as a crystalline solid powder with a characteristic yellow to orange coloration [1] [2]. The compound exhibits the molecular formula C30H14F4IrN5O2 with a molecular weight of 744.69 g/mol, making it one of the heavier iridium-based phosphorescent compounds used in optoelectronic applications [3] [4].
The physical stability of FCNIrPic is primarily governed by its coordination geometry around the iridium(III) center, which adopts a distorted octahedral configuration. The complex features two cyclometalating 2-(5-cyano-4,6-difluorophenyl)pyridine ligands and one ancillary picolinic acid ligand, creating a heteroleptic structure that contributes to its unique photophysical properties [5] [6]. The presence of fluorine substituents and cyano groups enhances the electron-withdrawing character of the ligands, which influences both the stability and electronic properties of the compound [7] [8].
Under ambient conditions, FCNIrPic demonstrates moderate stability, though it exhibits sensitivity to oxygen and moisture, which can lead to photoluminescence quenching. The compound maintains its structural integrity in dry, inert atmospheres, making proper storage conditions essential for preserving its photophysical properties [8] [9].
FCNIrPic exhibits good solubility in various organic solvents, particularly in polar aprotic systems. The compound shows notable solubility in dichloromethane (DCM) and tetrahydrofuran (THF), which are commonly employed solvents for solution-processed organic light-emitting diode fabrication [6] [7]. The solubility characteristics have been optimized through the incorporation of toluene as a co-solvent, with a 25% volume ratio improving both photocatalyst solubility and reaction reproducibility [10] [11].
The solubility behavior of FCNIrPic is significantly influenced by its molecular structure, particularly the presence of fluorinated aromatic rings and the cyano substituents. These electron-withdrawing groups enhance the compound's compatibility with polar organic solvents while maintaining sufficient solubility for practical applications in device fabrication [12] [6]. The compound's solubility parameters align well with common OLED processing solvents, facilitating solution-based deposition techniques that are advantageous for large-area device manufacturing [7] [13].
Specific solubility studies have demonstrated that FCNIrPic maintains stable solutions in chloroform, tetrahydrofuran, and dichloromethane, with concentrations suitable for spin-coating and other solution-processing methods. The solubility is enhanced by the presence of the picolinic acid ligand, which provides additional polar interactions with solvent molecules [6] [8].
The thermal stability of FCNIrPic represents a critical parameter for its practical applications in optoelectronic devices. Based on comparative analysis with similar iridium complexes and reported thermal studies, FCNIrPic demonstrates thermal stability up to approximately 250°C, which is characteristic of organometallic phosphorescent compounds [14] [15]. This thermal stability range positions FCNIrPic within the moderate stability category for metal complexes, suitable for standard OLED processing conditions.
Thermal decomposition studies on related iridium compounds indicate that the degradation process typically involves the breaking of metal-ligand bonds and subsequent fragmentation of the organic ligands. The presence of fluorine atoms and cyano groups in FCNIrPic may influence the thermal decomposition pathway, potentially affecting the onset temperature and decomposition products [14] [16]. The thermal stability is enhanced under inert atmospheric conditions, where oxidative degradation is minimized, leading to better preservation of the compound's photophysical properties [15] [17].
The thermal behavior of FCNIrPic can be systematically investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These techniques would provide precise determination of phase transitions, decomposition temperatures, and mass loss profiles. The thermal stability is expected to be influenced by the heating rate, with higher heating rates typically leading to elevated decomposition temperatures [16] [18].
The electronic structure of FCNIrPic is characterized by a complex interplay between the iridium d-orbitals and the π-system of the organic ligands. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that determine the compound's photophysical properties and device performance [19] [20]. The electronic structure analysis reveals that the HOMO is primarily localized on the iridium center and the cyclometalating ligands, while the LUMO is distributed across the electron-deficient aromatic rings containing the cyano and fluorine substituents [21] [22].
The presence of strong electron-withdrawing groups (cyano and fluorine) in the cyclometalating ligands significantly affects the electronic structure by stabilizing the LUMO energy level. This stabilization contributes to the blue-shifted emission characteristics of FCNIrPic compared to analogous complexes without these substituents [7] [23]. The electronic structure is further influenced by the spin-orbit coupling induced by the heavy iridium atom, which facilitates efficient intersystem crossing from the singlet to triplet excited states [24] [25].
The triplet energy level of FCNIrPic is reported to be approximately 2.74 eV, positioning it in the deep blue region of the electromagnetic spectrum [22] [7]. This high triplet energy makes FCNIrPic particularly suitable for blue phosphorescent organic light-emitting diodes and as a host material for other blue emitters [7] [8]. The electronic structure analysis indicates that the compound exhibits efficient intersystem crossing with quantum yields exceeding 90%, which is essential for high-performance phosphorescent devices [25] [26].